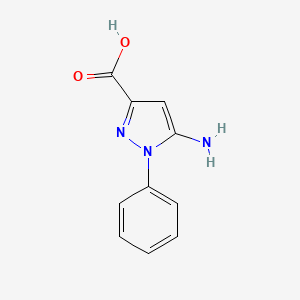

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1053164-76-3) is a pyrazole derivative characterized by a phenyl group at the 1-position, an amino group at the 5-position, and a carboxylic acid moiety at the 3-position of the pyrazole ring. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. This compound is structurally versatile, serving as a precursor for synthesizing amide derivatives (via EDC coupling or oxalyl chloride activation) and esters, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-amino-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUMWCTZFHYCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633069 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053164-76-3 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves cyclocondensation between phenylhydrazine and β-ketoesters (e.g., ethyl 3-oxobutanoate). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the pyrazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative.

Reaction Scheme:

$$

\text{Phenylhydrazine} + \text{Ethyl 3-oxobutanoate} \xrightarrow[\text{Reflux, EtOH}]{\text{HCl}} \text{Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{Target Compound}

$$

Optimization Studies

- Catalyst Screening: Acidic catalysts (HCl, H$$2$$SO$$4$$) improve cyclization yields (68–72%) compared to neutral conditions (≤50%).

- Solvent Effects: Ethanol outperforms DMF and THF due to better solubility of intermediates.

Table 1: Cyclocondensation Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine + Ethyl 3-oxobutanoate | HCl | EtOH | 80 | 72 |

| Phenylhydrazine + Ethyl 2-oxopropanoate | H$$2$$SO$$4$$ | EtOH | 70 | 68 |

Hydrolysis of Pyrazole Ester Derivatives

Saponification Protocol

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate undergoes alkaline hydrolysis using aqueous NaOH (2M) at 90°C for 6 hours. Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water (yield: 85–90%).

Characterization Data

- Melting Point: 460 K

- IR Spectroscopy: Peaks at 1661 cm$$^{-1}$$ (C=O stretch) and 3439 cm$$^{-1}$$ (N–H stretch).

- X-ray Crystallography: Planar pyrazole ring with intramolecular N–H···O hydrogen bonding.

Acyl Chloride Intermediate Method

Synthesis via Thionyl Chloride

The ester derivative is converted to the acyl chloride using SOCl$$_2$$ under reflux, followed by controlled hydrolysis to the carboxylic acid. This method avoids strong basic conditions, preserving acid-sensitive functional groups.

Advantages:

Table 2: Acyl Chloride Route Performance

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Ester to Acyl Chloride | SOCl$$_2$$ | 4 | 92 |

| Hydrolysis | H$$_2$$O | 2 | 88 |

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (150 W, 120°C) reduces cyclocondensation time from 8 hours to 25 minutes. Ethanol remains the preferred solvent, with yields comparable to conventional heating (70–75%).

Energy Efficiency Analysis

Industrial Production Techniques

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid is its anti-inflammatory activity. Research indicates that derivatives of this compound have been shown to inhibit inflammation effectively in animal models. For instance, studies have demonstrated that compounds derived from this pyrazole structure exhibit significant inhibition of paw swelling in rat models of induced arthritis, suggesting their potential utility in treating inflammatory conditions .

Case Study: Efficacy in Animal Models

A study detailed the effects of various pyrazole derivatives on inflammation in rats, measuring paw diameter and assessing the degree of inflammation on a grading scale. The results indicated that certain dosages (ranging from 5 to 250 mg/kg) led to a marked reduction in inflammation compared to control groups .

| Compound | Dose (mg/kg) | Percent Inhibition |

|---|---|---|

| 5-Amino-1-phenyl-4-pyrazolecarbonitrile | 75 | 57% |

| Phenylbutazone | 75 | 72% |

This table summarizes the anti-inflammatory effects observed in treated groups, highlighting the potential for further development of these compounds as therapeutic agents.

Drug Discovery and Development

The compound also serves as a scaffold for drug discovery, particularly in developing anticoagulant agents. Recent studies have explored the modification of the pyrazole structure to enhance its inhibitory activity against Factor XIa (FXIa), a target for anticoagulant therapy. The research utilized a fragment-based lead generation approach to synthesize derivatives that exhibited potent FXIa inhibition .

Case Study: FXIa Inhibitors

In one study, a series of derivatives based on the 5-amino-1-phenyl-1H-pyrazole framework were synthesized and evaluated for their FXIa inhibitory potency. The lead compound identified showed an IC50 value of 90.37 nM, indicating strong potential for further development into clinically relevant anticoagulants .

| Derivative | FXIa Inhibition (IC50) | Coagulation Activity (aPTT) |

|---|---|---|

| Lead Compound | 90.37 nM | 43.33 μM |

| Compound A | 23.48 nM | Not specified |

This table illustrates the comparative effectiveness of various derivatives, emphasizing the lead compound's promising profile.

Potential Applications Beyond Anticoagulation

Beyond anti-inflammatory and anticoagulant applications, derivatives of 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for their broader pharmacological properties:

- Antiproliferative Effects : Some studies indicate that related compounds show antiproliferative and apoptotic effects against various cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and enkephalinase, indicating their versatility as enzyme inhibitors .

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid are compared below with analogous pyrazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Similarity scores based on Tanimoto coefficient (structural similarity) from CAS databases .

Key Findings

Substituent Effects on Bioactivity: The amino group at position 5 in the target compound enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., acrosin or arylamine N-acetyltransferase) compared to non-amino analogs like 5-phenyl-1H-pyrazole-3-carboxylic acid . Phenyl vs.

Physicochemical Properties: Solubility: The carboxylic acid group ensures moderate aqueous solubility, but steric hindrance from substituents (e.g., 5-methyl or furyl groups) reduces it . pKa: Predicted pKa values for pyrazole-carboxylic acids range between 3.0–4.0, with amino groups slightly increasing basicity (e.g., pKa ~3.90 for related compounds ).

Synthetic Flexibility :

- The target compound’s 3-carboxylic acid group enables facile derivatization into amides (e.g., via EDC/DMAP coupling) or esters, a feature shared with 5-(2-furyl) analogs .

Biological Activity

Overview

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The chemical structure of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid can be described as follows:

- Amino Group : Located at position 5

- Phenyl Group : Attached at position 1

- Carboxylic Acid Group : Present at position 3

This unique substitution pattern contributes to its biological activity by enabling specific interactions with molecular targets.

The biological activity of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid primarily involves its role as an enzyme inhibitor. The amino and carboxylic acid groups facilitate binding to active sites of enzymes, thereby modulating their activity. This interaction can lead to altered biochemical pathways crucial for various physiological processes .

Anticancer Properties

Research has shown that pyrazole derivatives, including 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer activities. Studies indicate that this compound can inhibit the growth of various cancer cell types, such as:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

In vitro studies have demonstrated that the compound exhibits antiproliferative effects, particularly against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Anti-inflammatory Effects

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid has been explored for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In particular, it demonstrates efficacy in reducing tumor necrosis factor-alpha (TNF-alpha) levels in vitro .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. Notably, it has shown promise as a selective inhibitor of certain kinases involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 3-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid | Anticancer, Anti-inflammatory | Different substitution pattern |

| 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | Antimicrobial | Methyl group at position 1 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | Anticancer | Fluorine substitution enhances potency |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid:

- Antitumor Activity : A study demonstrated that this compound significantly inhibited tumor growth in vivo models, showing a reduction in tumor size by up to 50% compared to control groups .

- Inflammation Reduction : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers .

- Enzyme Interaction Studies : Molecular docking studies have elucidated the binding modes of this compound with target enzymes, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving hydrazide derivatives and substrates like ethyl 2-cyano-3-ethoxyacrylate. Key steps include optimizing temperature (80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, condensation with urea or thiourea under reflux yields pyrazole-carboxylic acid derivatives. Post-synthetic purification via recrystallization (using ethanol/water mixtures) improves purity .

- Critical Factors : Side reactions, such as incomplete cyclization or ester hydrolysis, may reduce yields. Monitor reaction progress using TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Spectroscopy : FT-IR confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹). NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–7.8 ppm) and pyrazole ring protons (δ 6.0–6.5 ppm) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>98%).

- Elemental Analysis : Verify empirical formula (C₁₀H₉N₃O₂) with ≤0.3% deviation .

Q. What are the primary applications of this compound in pharmacological research?

- Key Uses : It serves as a precursor for hybrid anti-inflammatory agents (e.g., nitric oxide-releasing coxibs) and kinase inhibitors. The carboxylic acid group enables conjugation with drug delivery systems or bioactive moieties .

- Experimental Design : In vitro assays (e.g., COX-2 inhibition) require IC₅₀ determination using enzyme-linked immunosorbent assays (ELISA) at concentrations ranging 1–100 µM .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Graph Set Analysis : X-ray crystallography reveals N–H···O hydrogen bonds between the amino and carboxylic acid groups, forming R₂²(8) motifs. These interactions stabilize the crystal lattice and influence solubility .

- Data Interpretation : Use SHELX software for structure refinement. Compare experimental bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized geometries to validate accuracy .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Studies : Employ B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps. These predict reactive sites for electrophilic/nucleophilic attacks .

- Contradiction Management : Discrepancies between experimental and theoretical vibrational frequencies may arise from solvent effects in DFT models. Apply scaling factors (0.96–0.98) to adjust calculated IR peaks .

Q. How can solvent extraction techniques optimize the separation of Fe(III) complexes with this compound?

- Method : Use 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC) as a chelating agent. At pH 2.5–3.0, Fe(III)-AMPC complexes form and are extracted into chloroform. Quantify via flame atomic absorption spectrometry (detection limit: 0.1 µg/mL) .

- Troubleshooting : Competing ions (e.g., Al³⁺) may interfere. Mask with 1,10-phenanthroline or EDTA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.